molecular formula C15H18N4O B6897834 [4-(3,5-Dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone

[4-(3,5-Dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B6897834
M. Wt: 270.33 g/mol
InChI Key: CUCWNPSINMUCAD-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-Dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative and a suitable nucleophile.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is typically formed through a cyclization reaction involving an amine and a suitable carbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated benzene derivatives, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4-(3,5-Dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The triazole ring and pyrrolidine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-16-12(2)19(17-11)14-7-5-13(6-8-14)15(20)18-9-3-4-10-18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCWNPSINMUCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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